molecular formula C4H13I3N2OP B3067988 diiodolead;N,N-dimethylformamide;methanamine;hydroiodide CAS No. 2101242-86-6

diiodolead;N,N-dimethylformamide;methanamine;hydroiodide

Cat. No.: B3067988
CAS No.: 2101242-86-6
M. Wt: 693 g/mol
InChI Key: IIKNKNLFTTZWDO-UHFFFAOYSA-L
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Description

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide is a complex chemical compound that combines elements of lead, iodine, and organic molecules

Mechanism of Action

Target of Action

The primary target of the Lead(II) iodide/methylammonium iodide(1:1)-DMF complex is the formation of organo-metal halide perovskites . These perovskites are used in solar cells due to their suitable properties as light-harvesting materials .

Mode of Action

The complex interacts with its targets through a process known as the forward and backward conversions of Lead(II) iodide to Methylammonium Lead Perovskite . This process involves the mixing of different components of the perovskite, such as the organic cation or the halide anion .

Biochemical Pathways

The affected pathway is the formation of perovskite phase in formamidinium–methylammonium lead iodide bromide materials . The downstream effects include the morphological, optical, and photovoltaic properties of the resulting perovskite materials .

Pharmacokinetics

The bioavailability of the complex is influenced by factors such as temperature and the presence of water .

Result of Action

The result of the complex’s action is the formation of high-quality perovskite layers, which are used in the production of high-efficiency and low-cost photovoltaics . These layers are characterized by intensive light absorption capability and long charge carrier diffusion lengths .

Action Environment

Environmental factors such as temperature and humidity significantly influence the action, efficacy, and stability of the complex . For instance, the stability of the perovskite material can be improved by stabilizing it against the attack of water, which is crucial for the long-term stability of perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diiodolead;N,N-dimethylformamide;methanamine;hydroiodide involves multiple steps, typically starting with the preparation of individual components. N,N-dimethylformamide is a common polar aprotic solvent used in many organic reactions. Methanamine, also known as methylamine, is a simple amine that can be synthesized through the reaction of formaldehyde and ammonium chloride. The combination of these components with lead and iodine under controlled conditions results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lead.

    Reduction: Reduction reactions can convert the compound into lower oxidation states or different lead-containing species.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide salts. Reaction conditions typically involve controlled temperatures and solvents like N,N-dimethylformamide to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce various lead halides.

Scientific Research Applications

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and catalysis, particularly in reactions involving lead and iodine.

    Biology: Research into the biological effects of lead compounds includes studying their interactions with biological molecules and potential toxicity.

    Medicine: Investigations into the medical applications of lead compounds focus on their use in imaging and as potential therapeutic agents.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialized materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

    Diiodolead: A simpler compound containing lead and iodine, used in similar applications but with different properties.

    N,N-dimethylformamide: A versatile solvent and reagent in organic synthesis, often used in combination with other compounds.

    Methanamine: A basic amine used in various chemical reactions and as a building block for more complex molecules.

Uniqueness

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide is unique due to its combination of lead, iodine, and organic components, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its relevance in multiple fields of research make it a compound of significant interest.

Properties

IUPAC Name

diiodolead;N,N-dimethylformamide;methanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.CH5N.3HI.Pb/c1-4(2)3-5;1-2;;;;/h3H,1-2H3;2H2,1H3;3*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKNKNLFTTZWDO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.CN(C)C=O.I.I[Pb]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13I3N2OPb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801103116
Record name Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101242-86-6
Record name Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Plumbate(1-), triiodo-, hydrogen, compd. with N,N-dimethylformamide and methanamine (1:1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diiodolead;N,N-dimethylformamide;methanamine;hydroiodide
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diiodolead;N,N-dimethylformamide;methanamine;hydroiodide
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diiodolead;N,N-dimethylformamide;methanamine;hydroiodide
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diiodolead;N,N-dimethylformamide;methanamine;hydroiodide

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